Octan-2-yl 2-cyanoacetate
Overview
Description
Octan-2-yl 2-cyanoacetate: is an organic compound with the molecular formula C11H19NO2 1-methylheptyl cyanoacetate . This compound is a colorless to light yellow liquid and is primarily used in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Octan-2-yl 2-cyanoacetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the class of organic compounds known as cyanoacrylates . These compounds generally have the structure ROC(=O)C(=C)C#N, where R is an organic group
Biochemical Pathways
It’s synthesized by direct esterification of cyanoacetic acid with octan-2-ol . The downstream effects of this compound on various biochemical pathways require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-2-yl 2-cyanoacetate can be synthesized through the direct esterification of cyanoacetic acid with octan-2-ol. The reaction is typically carried out in a 1:1 molar ratio in the presence of a few drops of 2% concentrated sulfuric acid as a catalyst. Toluene is used as a solvent to facilitate the azeotropic removal of water formed during the reaction .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octan-2-yl 2-cyanoacetate can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the cyanoacetate group can participate in various condensation reactions to form heterocyclic compounds.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and octan-2-ol.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols.
Catalysts: Sulfuric acid, sodium ethoxide, and triethylamine.
Solvents: Toluene, ethanol, and dimethylformamide.
Major Products:
Cyanoacetic acid derivatives: Formed through hydrolysis.
Heterocyclic compounds: Formed through condensation reactions with various bidentate reagents.
Scientific Research Applications
Chemistry: Octan-2-yl 2-cyanoacetate is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving cyanoacetate derivatives.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of dyes and pigments.
Comparison with Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Butyl cyanoacetate
Comparison:
- Reactivity: Octan-2-yl 2-cyanoacetate has similar reactivity to other cyanoacetate esters but offers unique steric and electronic properties due to the octyl group.
- Applications: While ethyl and methyl cyanoacetates are more commonly used in laboratory settings, this compound is preferred in industrial applications due to its higher boiling point and stability.
- Uniqueness: The presence of the octyl group in this compound provides distinct hydrophobic characteristics, making it suitable for applications in non-polar environments.
Properties
IUPAC Name |
octan-2-yl 2-cyanoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-6-7-10(2)14-11(13)8-9-12/h10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQCFCZBVFECRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967126 | |
Record name | Octan-2-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52688-08-1 | |
Record name | 1-Methylheptyl 2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52688-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, cyano-, 1-methylheptyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octan-2-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octan-2-yl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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